N-Boc-3,5-dimethoxy-D-phenylalanine
Description
N-Boc-3,5-dimethoxy-D-phenylalanine (CAS 1241677-72-4) is a protected amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its molecular formula is C₁₆H₂₃NO₆, with a molecular weight of 325.36 g/mol . The compound features a tert-butoxycarbonyl (Boc) group at the amino terminus, which serves as a temporary protective group to prevent unwanted side reactions during peptide coupling. The phenylalanine backbone is substituted with 3,5-dimethoxy groups on the aromatic ring, enhancing steric and electronic properties critical for interactions in biological systems or synthetic pathways. This compound is particularly valued for its role in synthesizing enantiomerically pure peptides and as a chiral building block in asymmetric catalysis .
Properties
Molecular Formula |
C16H23NO6 |
|---|---|
Molecular Weight |
325.36 g/mol |
IUPAC Name |
(2R)-3-(3,5-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H23NO6/c1-16(2,3)23-15(20)17-13(14(18)19)8-10-6-11(21-4)9-12(7-10)22-5/h6-7,9,13H,8H2,1-5H3,(H,17,20)(H,18,19)/t13-/m1/s1 |
InChI Key |
UXDUTJCMSPPINN-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC(=C1)OC)OC)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)OC)OC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-3,5-dimethoxy-D-phenylalanine generally involves the protection of the amino group of 3,5-dimethoxy-D-phenylalanine with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium hydroxide (NaOH) in an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions: N-Boc-3,5-dimethoxy-D-phenylalanine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the Boc protecting group, yielding 3,5-dimethoxy-D-phenylalanine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Acidic conditions using trifluoroacetic acid (TFA) or hydrogenation with palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a catalyst.
Major Products:
Oxidation: Formation of 3,5-dimethoxybenzaldehyde or 3,5-dimethoxybenzoic acid.
Reduction: Formation of 3,5-dimethoxy-D-phenylalanine.
Substitution: Formation of various substituted phenylalanine derivatives.
Scientific Research Applications
N-Boc-3,5-dimethoxy-D-phenylalanine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Studied for its potential role in protein engineering and enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of N-Boc-3,5-dimethoxy-D-phenylalanine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may modulate biochemical pathways related to amino acid metabolism and protein synthesis.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following compounds are structurally similar to N-Boc-3,5-dimethoxy-D-phenylalanine, differing primarily in substituent type, position, or stereochemistry. Key differences influence their reactivity, applications, and safety profiles.
Substituent Variations
Table 1: Structural and Molecular Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Stereochemistry |
|---|---|---|---|---|---|
| This compound | 1241677-72-4 | C₁₆H₂₃NO₆ | 325.36 | 3,5-methoxy | D-configuration |
| N-Boc-N-methyl-4-methoxy-D-phenylalanine | 155403-94-4 | C₁₆H₂₃NO₅ | 309.36 | N-methyl, 4-methoxy | D-configuration |
| N-Boc-3',5'-dimethyl-L-phenylalanine | 849440-33-1 | C₁₆H₂₃NO₄ | 293.36 | 3,5-methyl | L-configuration |
| N-Boc-3,5-difluoro-L-phenylalanine | 205445-52-9 | C₁₄H₁₇F₂NO₄ | 301.29 | 3,5-fluoro | L-configuration |
Key Observations :
Substituent Effects: Methoxy vs. Methyl: Methoxy groups (electron-donating) increase steric bulk and polarity compared to methyl groups, influencing solubility and reactivity in nucleophilic aromatic substitution .
Stereochemistry: The D-configuration in this compound makes it suitable for synthesizing non-natural peptides resistant to enzymatic degradation. In contrast, L-configuration analogs (e.g., 849440-33-1, 205445-52-9) are more common in native peptide sequences .
Functional Group Positioning :
Research Findings and Limitations
- Synthetic Utility : Methoxy-substituted derivatives are preferred for reactions requiring electron-rich aromatic systems, while fluoro analogs are prioritized in environments demanding stability .
- Data Gaps: Limited information exists on the solubility, melting points, and ecological impact of these compounds, highlighting the need for further study .
Biological Activity
N-Boc-3,5-dimethoxy-D-phenylalanine is a derivative of the amino acid phenylalanine, characterized by the presence of two methoxy groups at the 3 and 5 positions of the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound has garnered attention in various fields, including medicinal chemistry, due to its unique structural features that enhance its biological activity.
Chemical Structure and Properties
- Molecular Formula : C16H21NO4
- Molecular Weight : 325.36 g/mol
-
Chemical Structure :
The presence of methoxy groups increases the compound's lipophilicity and solubility, which are crucial for its interactions with biological targets.
Biological Activities
This compound exhibits a range of biological activities, making it a compound of interest for further research:
-
Antitumor Activity :
- Studies have indicated that derivatives of phenylalanine can exhibit cytotoxic effects against various cancer cell lines. For instance, this compound has shown potential in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest.
-
Protein Engineering :
- It is utilized as an intermediate in peptide synthesis, particularly in developing peptides that target specific biological pathways. The Boc protecting group allows for selective deprotection during synthesis, facilitating the incorporation of this amino acid into complex peptides.
- Enzyme Inhibition :
The mechanism by which this compound exerts its biological effects involves:
- Molecular Interactions : The compound can bind to various receptors and enzymes, influencing their activity and downstream signaling pathways.
- Pathway Modulation : It may affect pathways related to cellular metabolism and growth, contributing to its antitumor properties .
Comparative Analysis with Similar Compounds
To better understand the unique characteristics of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| N-Boc-D-phenylalanine | Contains only one methoxy group | Simpler structure; less reactivity |
| N-Boc-3,4-dimethoxy-L-phenylalanine | Two methoxy groups but different positioning | Different stereochemistry; potential variations in activity |
| N-Boc-L-tyrosine | Hydroxyl group instead of methoxy | Different biochemical properties due to hydroxyl group |
| N-Boc-L-leucine | Aliphatic side chain instead of aromatic | Distinct properties related to hydrophobicity |
Study on Antitumor Activity
In a recent study published in Journal of Medicinal Chemistry, researchers investigated the cytotoxic effects of this compound on Jurkat T-cells. The results indicated that this compound significantly inhibited cell proliferation at concentrations above 10 µM. The mechanism was attributed to the induction of apoptosis as evidenced by increased annexin V staining and caspase activation .
Protein Interaction Studies
Another study focused on the use of this compound in peptide synthesis aimed at enhancing binding affinities to target proteins. The synthesized peptides demonstrated improved stability and efficacy in binding assays compared to their unmodified counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
